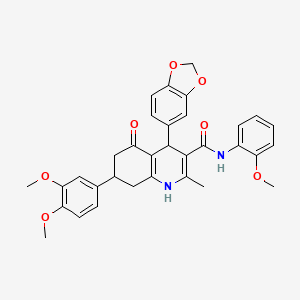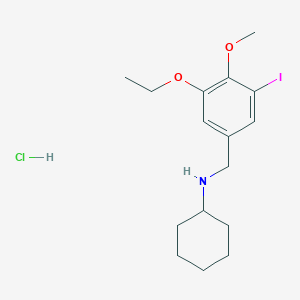![molecular formula C24H31NO4 B4134482 4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4134482.png)
4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide
Übersicht
Beschreibung
4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide, also known as IBMPBD, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In a study by Li et al. (2018), 4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide was found to induce apoptosis in human breast cancer cells. 4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide has also been studied for its potential as an anti-inflammatory agent. In a study by Wang et al. (2019), 4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide was shown to inhibit the production of pro-inflammatory cytokines in macrophages.
Wirkmechanismus
The mechanism of action of 4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide is not fully understood. However, it has been shown to interact with certain proteins in the body, such as heat shock protein 90 (Hsp90) and glycogen synthase kinase-3β (GSK-3β). In a study by Zhang et al. (2014), 4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide was found to bind to the ATP-binding site of Hsp90, leading to the inhibition of its chaperone activity. This, in turn, leads to the degradation of client proteins that are dependent on Hsp90 for their stability. 4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide has also been shown to inhibit the activity of GSK-3β, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of GSK-3β. In addition, 4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide has been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide in lab experiments is its high potency. It has been shown to exhibit antitumor activity at low concentrations, making it a promising candidate for further study. However, one limitation of using 4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide is its low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action in cancer cells. Another area of interest is its potential as an anti-inflammatory agent. Future studies could investigate its effects on various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to investigate the potential side effects of 4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide and to determine its safety profile.
Conclusion
In conclusion, 4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide is a chemical compound that has been widely studied for its potential as a therapeutic agent. It has been shown to exhibit antitumor activity, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of GSK-3β. Although further research is needed to fully understand its mechanism of action and potential side effects, 4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide holds promise as a candidate for further study in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-18(2)16-29-22-8-4-19(5-9-22)23(26)25-17-24(12-14-28-15-13-24)20-6-10-21(27-3)11-7-20/h4-11,18H,12-17H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQGSWIUMJXUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethyl 2-methyl 5-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4134399.png)
![methyl 2-({[4-(5-chloro-2-isopropoxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4134406.png)
![N-(4-bromophenyl)-N'-[2-(4-methoxy-3-methylphenyl)ethyl]thiourea](/img/structure/B4134415.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(2-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4134422.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4134432.png)

![3-({4-[4-(acetyloxy)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid](/img/structure/B4134445.png)
![N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-2-chlorobenzamide](/img/structure/B4134448.png)
![ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4134463.png)
![2-(1-adamantyl)-N-({[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)acetamide](/img/structure/B4134468.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4134472.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4134480.png)
![N-(3-chlorophenyl)-N'-{3-[4-(4-nitrophenyl)-1-piperazinyl]propyl}urea](/img/structure/B4134486.png)